

Veratric Acid: A Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: Veratric Acid

Cat. No.: B131383

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Veratric acid, also known as 3,4-dimethoxybenzoic acid, is a readily available and versatile benzoic acid derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.^[1] Its chemical structure, featuring a carboxylic acid group and two methoxy groups on the benzene ring, allows for diverse chemical modifications, making it a valuable building block in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals using **veratric acid** as a starting material or key intermediate.

Physicochemical Properties of Veratric Acid

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 93-07-2 | [2] |
| Molecular Formula | C ₉ H ₁₀ O ₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 181-184 °C | |
| Solubility | Soluble in ethanol and ether; slightly soluble in hot water; sparingly soluble in cold water. | |

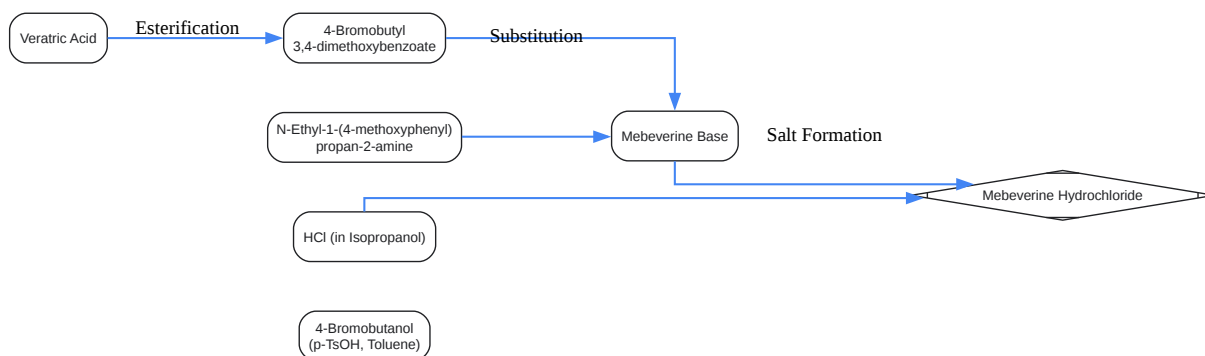
Pharmaceutical Applications and Synthesis Protocols

Veratric acid is a precursor in the synthesis of several notable pharmaceuticals, including the antispasmodic agent mebeverine and the vasodilator papaverine. It also serves as a potential starting material for the synthesis of trimethoprim, verapamil, and alfuzosin through multi-step synthetic pathways.

Mebeverine Hydrochloride

Mebeverine is a muscolotropic antispasmodic drug used to relieve symptoms of irritable bowel syndrome (IBS). The synthesis of mebeverine hydrochloride from **veratric acid** involves an initial esterification followed by a substitution reaction.

Synthetic Scheme:



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Synthetic pathway for Mebeverine Hydrochloride from **Veratric Acid**.

Experimental Protocol: Synthesis of 4-Bromobutyl 3,4-dimethoxybenzoate

This protocol is adapted from a reported efficient synthesis of Mebeverine hydrochloride.

Materials:

- **Veratric acid** (1.0 kg, 5.5 mol)
- Toluene (5.0 L)
- 4-Bromobutanol (1.0 kg, 6.6 mol, 1.2 eq)
- p-Toluenesulfonic acid (p-TsOH) (0.25 kg, 1.3 mol, 0.24 eq)
- Water

Procedure:

- To a stirred solution of **Veratric acid** in toluene, add 4-bromobutanol and p-TsOH at 25-35°C.
- Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to 25-35°C.
- Add water (5.0 L) and stir for 30 minutes.
- Separate the organic and aqueous layers.
- Evaporate the toluene from the organic layer under vacuum to obtain 4-Bromobutyl 3,4-dimethoxybenzoate.

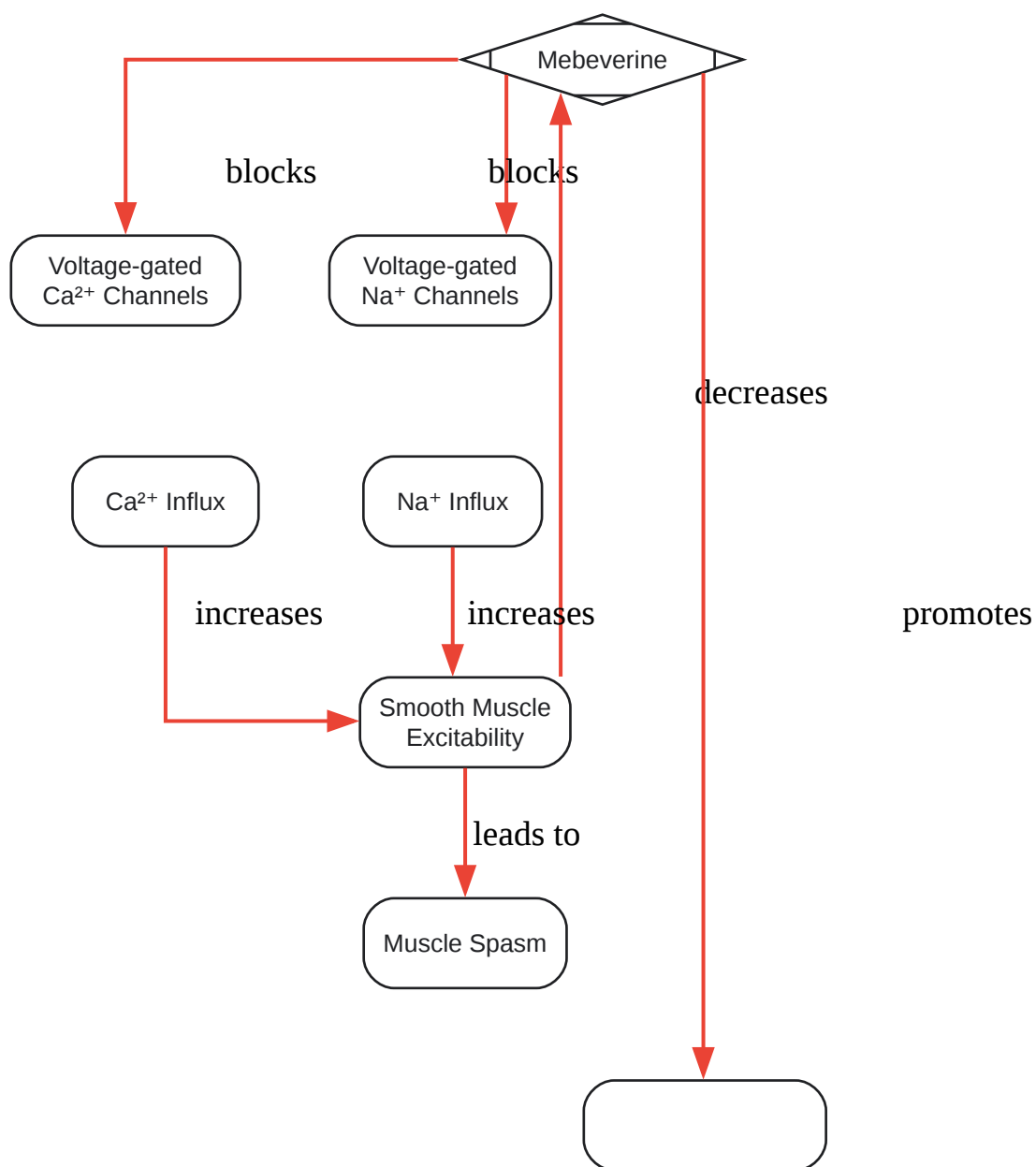
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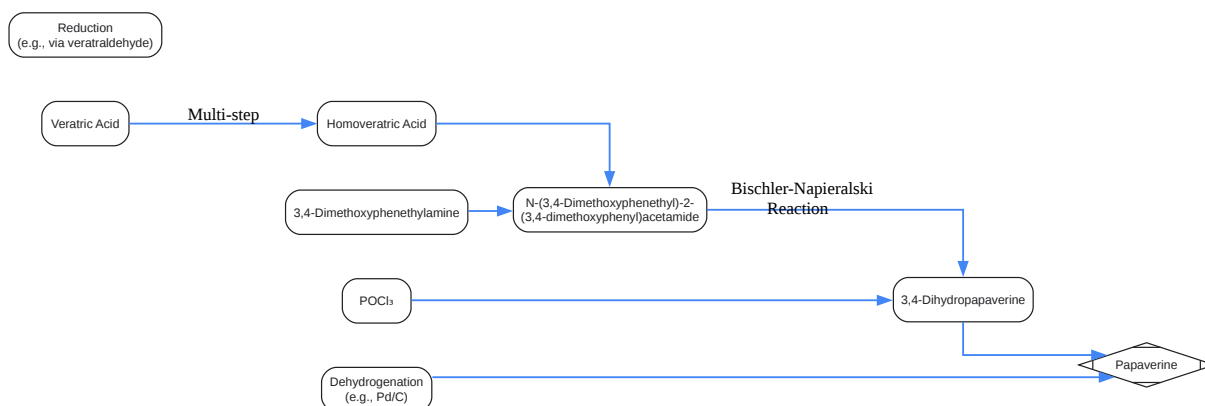
| Product | Yield | Purity (by GC) |
|------------------------------------|---------------|----------------|
| 4-Bromobutyl 3,4-dimethoxybenzoate | 1.6 - 1.65 kg | >98.0% |

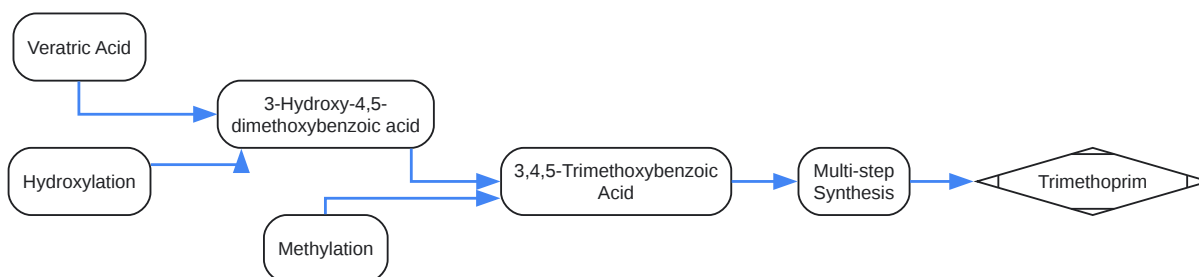
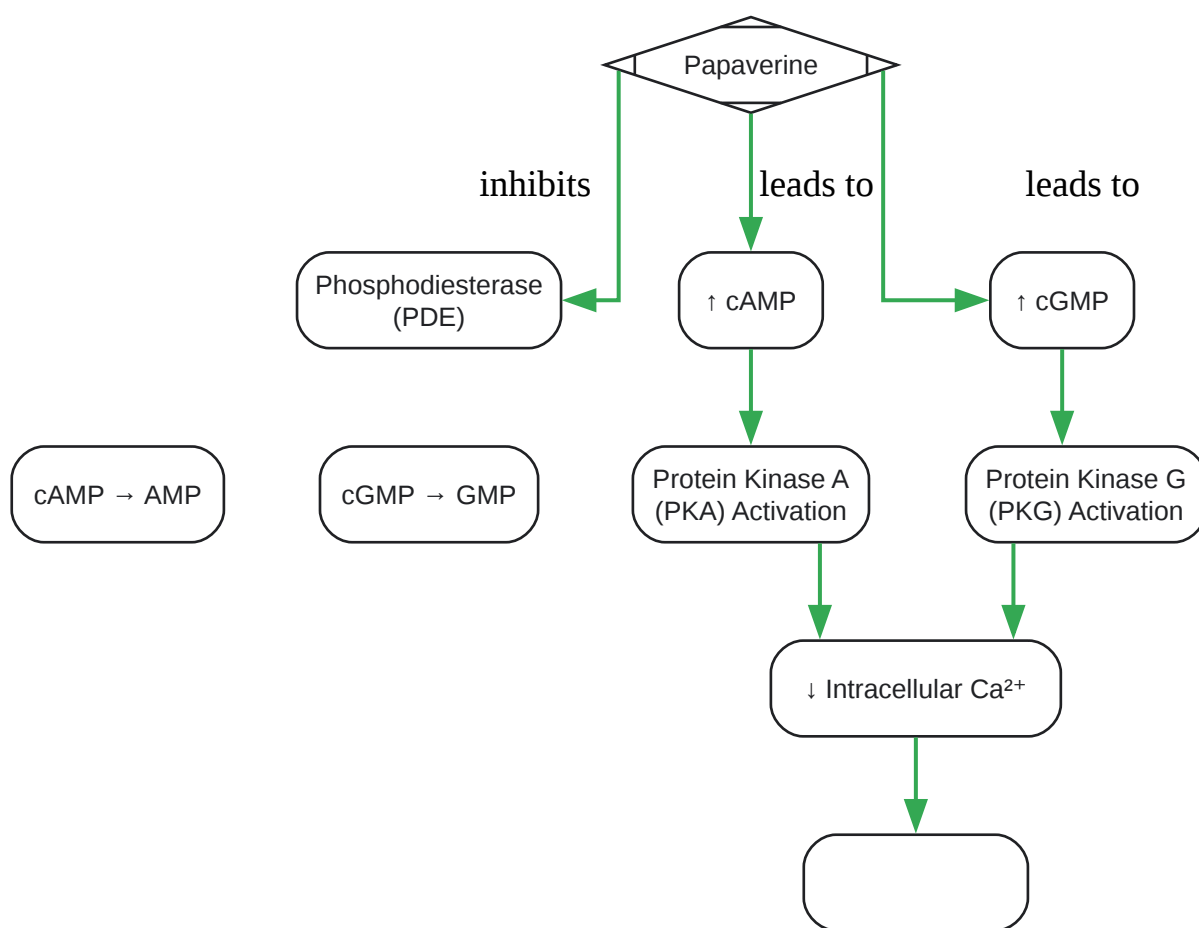
Subsequent Step: The intermediate, 4-bromobutyl 3,4-dimethoxybenzoate, is then reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine, followed by conversion to the hydrochloride salt to yield mebeverine hydrochloride with an overall yield of approximately 77%.

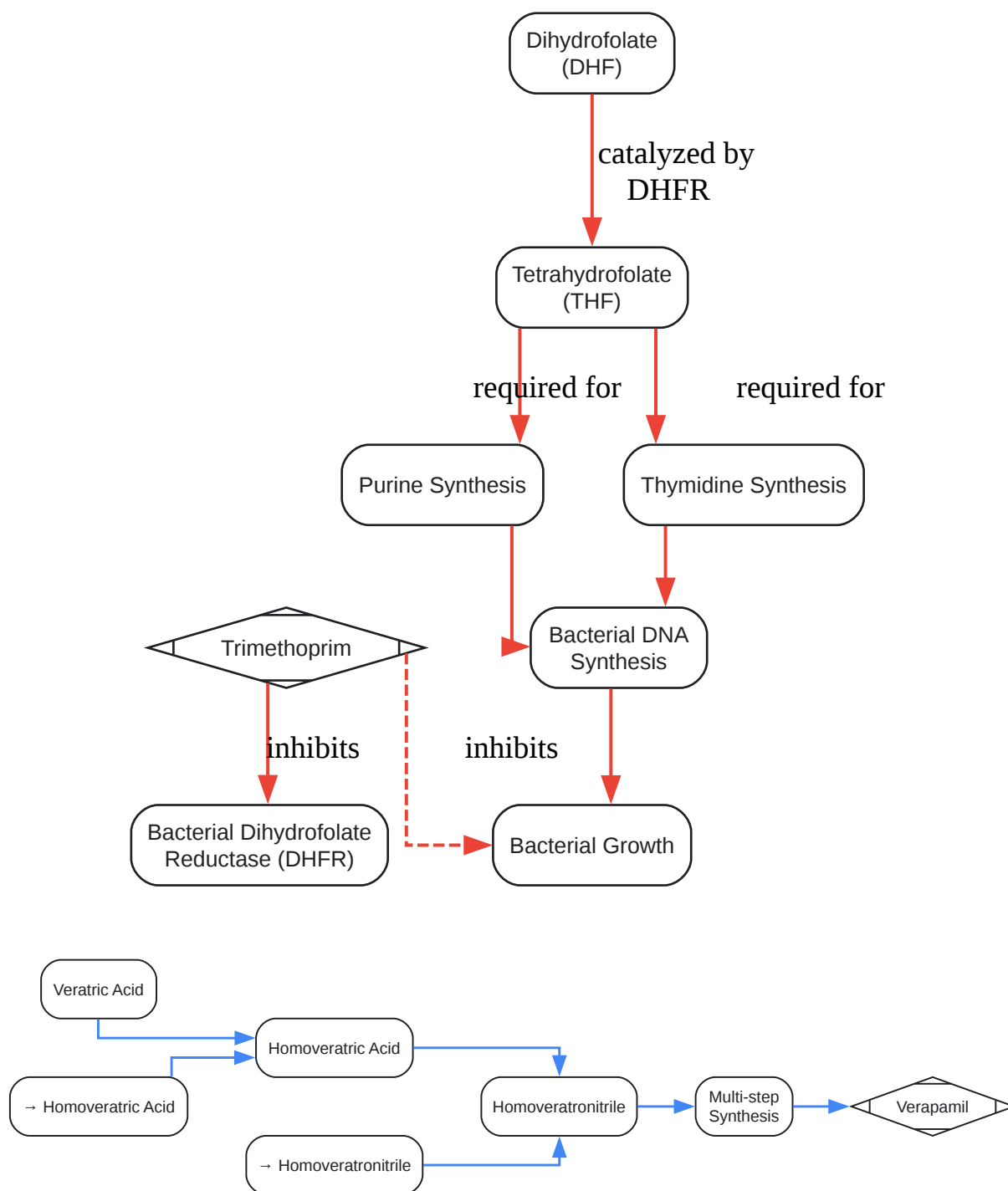
Mechanism of Action: Mebeverine

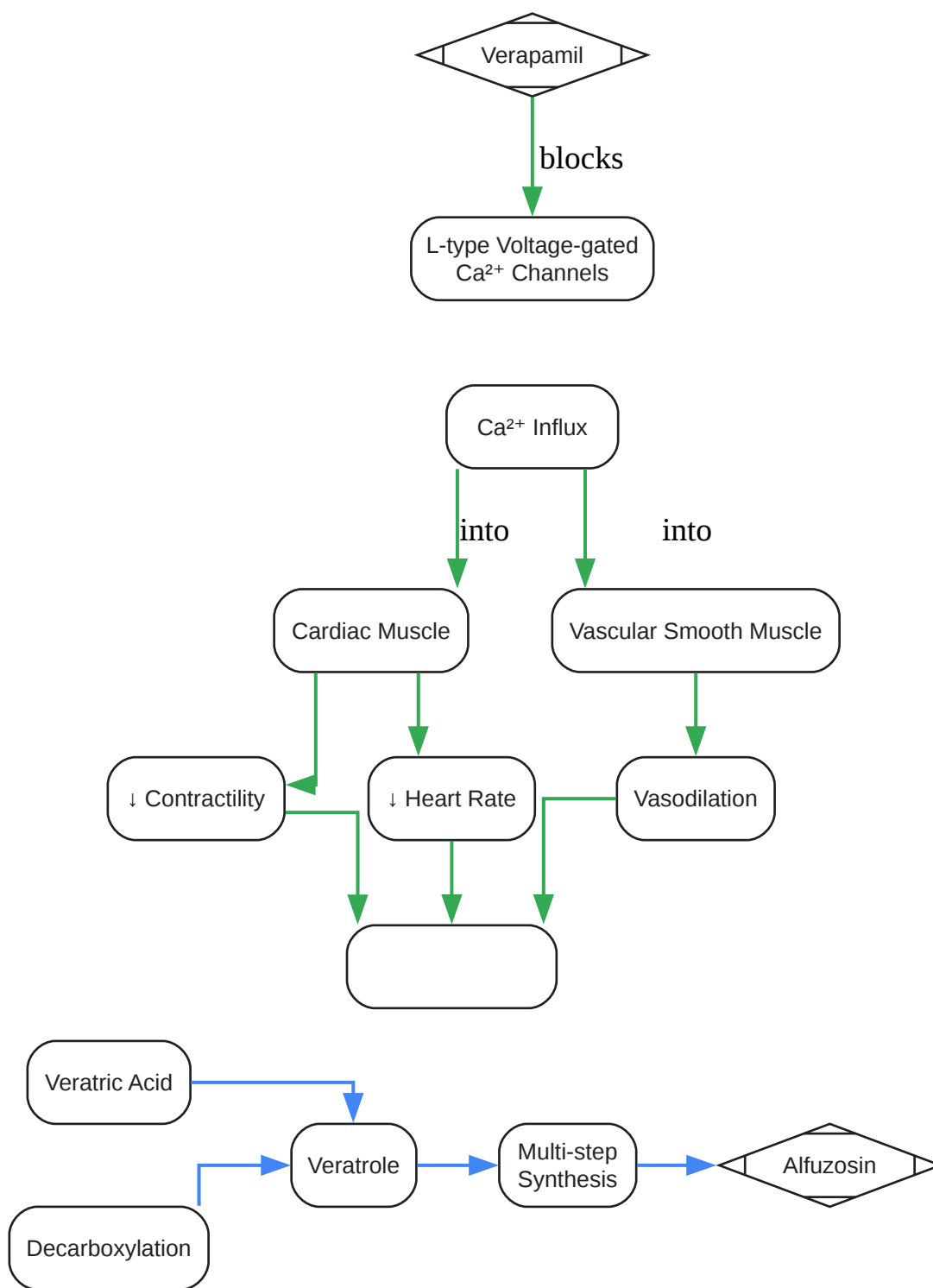
Mebeverine is a direct-acting smooth muscle relaxant. Its mechanism of action is multifactorial, involving the blockade of calcium and sodium channels in smooth muscle cells, which reduces muscle excitability and relieves spasms.^{[3][4]}











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